K-Ras(G12C) inhibitor 6 is a small molecule designed to selectively target the G12C mutant form of the K-Ras protein, which is a common oncogenic mutation found in various cancers. This compound acts as a cysteine-reactive inhibitor, irreversibly binding to the G12C mutation while sparing the wild-type K-Ras. The mechanism of action involves altering the nucleotide binding preference of K-Ras, promoting its inactive GDP-bound state over the active GTP-bound state, thereby inhibiting downstream signaling pathways associated with tumor growth and proliferation .
K-Ras(G12C) inhibitor 6 is classified as an allosteric inhibitor due to its ability to bind to a newly identified allosteric pocket on the K-Ras protein known as S-IIP. This binding leads to a significant alteration in the protein's activity, making it a promising candidate for therapeutic applications against cancers driven by K-Ras mutations. The compound has been developed through structure-based drug design and high-throughput screening techniques that leverage the unique reactivity of cysteine residues in the mutant form of K-Ras .
The synthesis of K-Ras(G12C) inhibitor 6 involves several key steps:
K-Ras(G12C) inhibitor 6 features a unique molecular structure that allows it to interact specifically with the G12C mutation. The compound's design capitalizes on the presence of a reactive cysteine at position 12 of K-Ras, facilitating covalent bonding.
K-Ras(G12C) inhibitor 6 undergoes specific chemical reactions upon binding to its target:
The mechanism through which K-Ras(G12C) inhibitor 6 exerts its effects involves several steps:
While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics can be inferred:
Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to characterize these properties during development .
K-Ras(G12C) inhibitor 6 is primarily explored for its potential therapeutic applications in oncology:
The ongoing development and clinical trials surrounding this compound reflect its significance in addressing challenging oncogenic mutations that have historically been difficult to target effectively .
K-Ras is a critical molecular switch within cellular signaling networks, belonging to the small GTPase superfamily. Structurally, it consists of:
In physiological conditions, K-Ras cycles between GTP-bound "ON" and GDP-bound "OFF" states. This cycling is regulated by:
When activated by upstream signals (e.g., growth factor receptors like EGFR), K-Ras-GTP recruits and activates downstream effectors:
The K-Ras(G12C) mutation results from a glycine-to-cysteine substitution at codon 12 within exon 2. This mutation:
Table 1: Prevalence of K-Ras(G12C) Mutations in Solid Tumors
Tumor Type | Prevalence Among KRAS Mutations | Noted Clinical Associations |
---|---|---|
Non-Small Cell Lung Cancer (NSCLC) | ~39% | Higher in smokers, Caucasian patients |
Colorectal Cancer (CRC) | 3.2-5% | Associated with poorer response to anti-EGFR therapies |
Pancreatic Ductal Adenocarcinoma (PDAC) | 1-2% | Often co-occurs with other KRAS mutations |
Appendiceal Cancer | ~3.3% | Limited therapeutic data |
Small Intestinal Cancer | ~3.1% | Aggressive clinical course |
Ethnic variations are significant: K-Ras(G12C) occurs in 6.4% of Asian, 7.3% of Black, and 86.3% of White patients with KRAS-mutant cancers. In NSCLC, it correlates with smoking history and exhibits gender-based distribution differences across ethnic groups [1] [4] [7].
For decades, K-Ras was considered "undruggable" due to:
Prior strategies faced consistent failures:
K-Ras(G12C) inhibitor 6 (chemical structure: C₁₇H₂₂Cl₂N₂O₃S; CAS: 2060530-16-5) exploits the unique cysteine residue at position 12 via:
Biochemically, this inhibitor belongs to a class of small molecules that allosterically control GTP affinity by occupying a pocket beneath the Switch II region, effectively blocking interactions with effector proteins like RAF [8].
K-Ras(G12C) inhibitor 6 demonstrates:
Table 2: Key Characteristics of K-Ras(G12C) Inhibitor 6
Property | Characteristic | Significance |
---|---|---|
Chemical Class | Covalent allosteric inhibitor | Specifically targets mutant cysteine |
Molecular Weight | 405.34 g/mol | Optimal for cell permeability |
Solubility | 81 mg/mL in DMSO; insoluble in water | Formulation considerations |
Primary Target | K-Ras(G12C) in GDP-bound state | Exploits mutation-specific pocket |
Development Stage | Preclinical/Investigational | Part of expanding KRAS inhibitor pipeline |
Mechanism | Traps KRAS in inactive (OFF) state | Prevents effector binding |
Despite promising preclinical data, challenges persist:
K-Ras(G12C) inhibitor 6 represents a pioneering approach within a rapidly expanding therapeutic class. Its development signifies a paradigm shift from the historical "undruggable" narrative to targeted precision oncology, with over 80 KRAS inhibitors currently in clinical development worldwide [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7